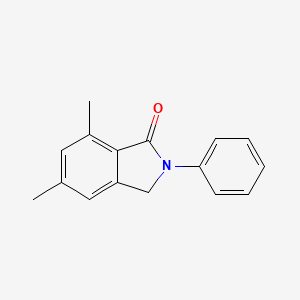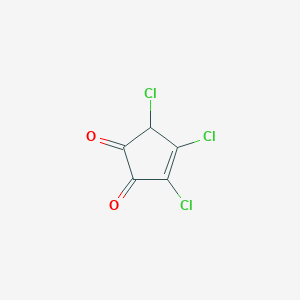
2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride is a chemical compound with the molecular formula C8Cl4O2 It is characterized by the presence of four chlorine atoms and two carbonyl chloride groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride typically involves the chlorination of benzene derivatives. One common method is the electrophilic halogenation of benzenes and some chlorobenzenes . This process requires specific reaction conditions, including the presence of a halogenating agent and a catalyst to facilitate the substitution reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize the production efficiency.
化学反応の分析
Types of Reactions: 2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carbonyl chloride groups into other functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl dichloride exerts its effects involves interactions with specific molecular targets. The carbonyl chloride groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in chemical synthesis and potential biological activities.
類似化合物との比較
2,4,5,6-Tetrachlorobenzene-1,3-dicarbonitrile: This compound has similar chlorine substitution but contains nitrile groups instead of carbonyl chloride groups.
2,4,5,6-Tetrachlorobenzene-1,3-dicarbonyl diisocyanate: This compound features isocyanate groups in place of carbonyl chloride groups.
特性
CAS番号 |
77450-97-6 |
|---|---|
分子式 |
C8Cl6O2 |
分子量 |
340.8 g/mol |
IUPAC名 |
2,4,5,6-tetrachlorobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8Cl6O2/c9-3-1(7(13)15)4(10)6(12)5(11)2(3)8(14)16 |
InChIキー |
CZHPYBYIFMKPJO-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)Cl)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


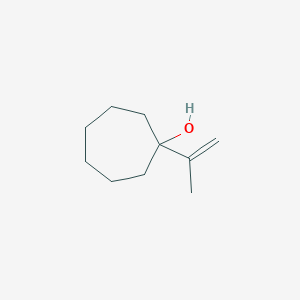
![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)
![6-[2-(Dimethylamino)ethyl]-2,4-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol](/img/structure/B14128003.png)
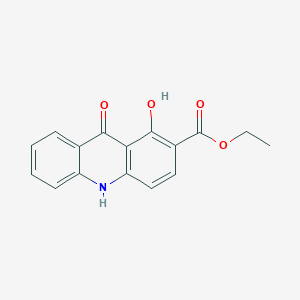

![3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B14128024.png)
![4-[[3-(trifluoroMethyl)phenyl]Methylene]piperidine, hydrochloride](/img/structure/B14128028.png)


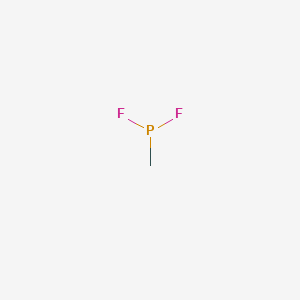
![2,2',6,6'-Tetraphenyl-[4,4'-bithiopyran]-1,1'-diium tetrafluoroborate](/img/structure/B14128053.png)
![ethyl [(2E)-2-{[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B14128060.png)
